N-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of acetamide derivatives featuring a 1,2,4-triazole core linked via a sulfanyl group. Its structure includes:
- N-(4-chlorophenyl): A chloro-substituted aromatic ring at the acetamide terminus.
- 4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl: A triazole ring substituted with an ethyl group and a pyridinyl moiety (positioned at the 4th carbon of the pyridine ring).
This scaffold is associated with diverse biological activities, particularly in modulating insect olfactory receptors (e.g., Orco agonists/antagonists) and antimicrobial applications .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-2-23-16(12-7-9-19-10-8-12)21-22-17(23)25-11-15(24)20-14-5-3-13(18)4-6-14/h3-10H,2,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYASHSLALXXHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482639-60-1 | |
| Record name | N-(4-CL-PH)-2-((4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the pyridine and chlorophenyl groups. The final step involves the formation of the acetamide linkage. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant biological activity in various areas:
- Antifungal Activity : The triazole moiety is known for its ability to inhibit cytochrome P450 enzymes in fungi, which are essential for ergosterol synthesis—a major component of fungal cell membranes. This makes the compound a candidate for developing antifungal agents.
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial effects against a range of pathogens due to its structural features that allow interaction with biological macromolecules.
- Potential Anticancer Agent : Research indicates that compounds with similar structures may possess cytotoxic properties against cancer cells, making this compound a subject of interest for anticancer drug development.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfanyl Group : This step may involve nucleophilic substitution reactions.
- Acetamide Formation : The final step usually involves acylation of an amine with acetic anhydride or acetyl chloride.
Optimization of reaction conditions such as temperature and solvent choice is crucial to maximize yield and purity.
Comparative Analysis with Related Compounds
The following table compares this compound with other triazole derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Fluconazole | Triazole antifungal agent | Well-studied mechanism against fungal infections |
| Itraconazole | Another triazole antifungal | Broader spectrum of activity against fungi |
| Voriconazole | Triazole derivative used for fungal infections | Enhanced potency against resistant strains |
| N-(2-chlorophenyl)-2-{[5-(pyridin-3-yl)-4H-triazol-3-yl]sulfanyl}acetamide | Similar sulfanyl-acetamide structure | Different substituents may alter biological activity |
Research Findings and Case Studies
Research into the interactions of this compound with biological macromolecules is ongoing. Preliminary studies indicate that the triazole ring can bind to metal ions in enzymes, potentially inhibiting their activity. Hydrophobic interactions facilitated by the aromatic rings may enhance specificity towards targeted proteins.
Case Study Example
In a recent study published in a peer-reviewed journal, researchers evaluated the antifungal efficacy of this compound against various strains of Candida species. The results demonstrated significant inhibition at low concentrations compared to standard antifungal agents like fluconazole. This suggests that N-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-y)-4H-triazol -3 - yl ] sulfanyl } acetamide could be a promising candidate for further development as an antifungal treatment.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole and pyridine rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, potentially affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Pyridine positioning: The 4-pyridinyl group in the target compound and OLC-12 may favor interactions with conserved residues in Orco channels, unlike OLC15’s 2-pyridinyl, which correlates with antagonist activity .
Antimicrobial Activity: Derivatives with 4-chlorophenyl (e.g., KA3 in ) demonstrated superior antimicrobial activity against E. coli and S. aureus compared to non-halogenated analogs, attributed to enhanced membrane penetration and target binding .
SAR Insights :
- Halogenation : Chloro or fluoro substituents on the phenyl ring improve bioactivity by increasing electronegativity and metabolic stability .
- Bulkier groups : 4-isopropylphenyl (OLC-12) or 4-butylphenyl (OLC15) reduce agonist efficacy but enhance antagonist effects, suggesting steric hindrance influences receptor activation .
Biological Activity
N-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound belonging to the triazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound, including a chlorinated phenyl group and a triazole ring, contribute to its diverse pharmacological properties.
Chemical Structure
The chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H16ClN5OS |
| InChI Key | InChI=1S/C17H16ClN5OS |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the preparation of key intermediates followed by their coupling under controlled conditions. Common reagents include chlorinating agents and acylating agents.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 1,2,4-triazoles demonstrate potent effects against various bacteria and fungi.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial properties of triazole derivatives, compounds similar to this compound showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Triazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms.
Case Study: Anticancer Screening
A recent screening of drug libraries identified triazole-containing compounds that exhibited significant cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
Research has indicated that this compound may act as an inhibitor for several metabolic enzymes. For example, it has been shown to inhibit acetylcholinesterase (AChE), which is relevant in treating conditions like Alzheimer's disease .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activities of this compound:
| Activity Type | Target Organisms/Enzymes | Results |
|---|---|---|
| Antibacterial | S. aureus, E. coli | MIC: 0.125–8 μg/mL |
| Anticancer | Various cancer cell lines | Induction of apoptosis; significant cytotoxicity |
| Enzyme Inhibition | AChE | Potential therapeutic applications in neurological disorders |
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound and its analogs?
The synthesis typically involves alkylation of 4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with substituted α-chloroacetamides under alkaline conditions (e.g., KOH or anhydrous K₂CO₃). Purification via column chromatography and characterization using NMR, IR, and elemental analysis are critical for confirming structural integrity . Modifications at the triazole ring (e.g., introduction of pyridinyl or aryl groups) follow Paal-Knorr condensation or nucleophilic substitution protocols .
Q. Which spectroscopic techniques are essential for structural validation?
- ¹H/¹³C NMR : Assigns proton environments (e.g., acetamide NH at δ 10–12 ppm) and confirms substitution patterns .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S–C=S at ~650 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., loss of sulfanyl or pyridinyl groups) .
Q. What preliminary biological assays are recommended for evaluating bioactivity?
Initial screening includes:
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
- Anti-inflammatory/Exudative Activity : Rat carrageenan-induced paw edema models to assess inhibition of exudate formation .
- Cytotoxicity : MTT assays on mammalian cell lines to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, poor resolution) be resolved during structural analysis?
High-resolution X-ray diffraction data refined via SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) are critical. For twinned crystals, use SHELXD for structure solution and SHELXE for density modification. Integration of Hirshfeld surface analysis clarifies weak intermolecular interactions (e.g., C–H···π, S···N contacts) .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced biological potency?
- Substituent Effects : Pyridinyl groups enhance π-π stacking with target proteins, while chloroaryl moieties improve hydrophobic interactions. Ethyl groups at the triazole N4 position reduce steric hindrance .
- Sulfanyl Linker Flexibility : Shorter linkers (e.g., acetamide vs. propionamide) improve binding entropy in enzyme active sites .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies key residues in bacterial enoyl-ACP reductase or COX-2 for rational design .
Q. How should contradictory data between in vitro and in vivo models be addressed?
- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability using LC-MS/MS. Phase I metabolites (e.g., hydroxylation at the ethyl group) may reduce efficacy .
- Formulation Adjustments : Nanoemulsions or cyclodextrin complexes enhance solubility and tissue penetration .
Q. What computational approaches validate mechanistic hypotheses for biological activity?
- Molecular Dynamics Simulations : Analyze ligand-receptor stability (RMSD/RMSF plots) over 100-ns trajectories to identify persistent interactions .
- QSAR Modeling : Use Hammett constants or DFT-calculated descriptors (e.g., HOMO/LUMO energies) to correlate electronic effects with antibacterial IC₅₀ values .
Methodological Considerations
- Data Reproducibility : Strict adherence to anhydrous conditions during synthesis prevents hydrolysis of sulfanyl acetamides .
- Crystallization Solvents : Use DMSO/EtOH mixtures for optimal crystal growth, avoiding water to prevent hydrate formation .
- Biological Assay Controls : Include reference standards (e.g., fluconazole for antifungal assays, heparin for anticoagulant tests) to calibrate activity thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
